REACTION_CXSMILES
|
NCCC[Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].C(O)(=O)C>O>[CH2:7]([O:6][SiH:5]([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])[CH3:8]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OCC)(OCC)OCC
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added to 0.4 g
|
Type
|
CUSTOM
|
Details
|
had been produced
|
Type
|
CUSTOM
|
Details
|
the cells were then separated
|
Type
|
WASH
|
Details
|
washed thoroughly with water
|
Type
|
ADDITION
|
Details
|
A 1% suspension of the treated cells in PBS, containing 5% glutaraldehyde
|
Type
|
ADDITION
|
Details
|
was added to 2.5 mg of horseradish peroxidase in 2.5 ml PBS
|
Type
|
WAIT
|
Details
|
kept at 21° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The cells were then separated
|
Type
|
WASH
|
Details
|
washed with PBS by centrifugation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |